molecular formula C22H19N3O4 B2853448 (E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620538-35-4

(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2853448
CAS No.: 620538-35-4
M. Wt: 389.411
InChI Key: WFKHKLYWMMEEOV-LFIBNONCSA-N
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Description

(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C27H22N4O3
  • Molecular Weight : 450.5 g/mol
  • IUPAC Name : (E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide
  • InChI Key : PDNNPBYUDWNTCJ-HEHNFIMWSA-N

Structural Features

The compound features multiple functional groups, including a cyano group, phenoxy moiety, and a pyrido-pyrimidine core, which contribute to its biological activity. The presence of these diverse functionalities allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can lead to the inhibition or modulation of enzyme activity, triggering downstream biochemical pathways that may result in therapeutic effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, affecting signal transduction processes.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly against HIV and other retroviruses.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structural components of the compound can significantly influence its biological potency. For example:

Structural ModificationEffect on Activity
Altering the cyano groupChanges in binding affinity to target enzymes
Modifying the phenoxy moietyVariations in receptor interaction and selectivity
Adjusting the pyrido-pyrimidine coreImpact on metabolic stability and bioavailability

Antiviral Activity Studies

A study focusing on similar pyrido[1,2-a]pyrimidin derivatives demonstrated significant antiviral activity against HIV. The compound exhibited an EC50 value of 0.027 µM against wild-type HIV-1, indicating potent inhibitory effects on viral replication .

Toxicity and Pharmacokinetics

In toxicity studies conducted on animal models, no mortality was observed at high doses; however, there were instances of weight loss following administration of doses above 183 mg/kg body weight . This suggests a need for careful dosage regulation in therapeutic applications.

Comparative Analysis with Other Compounds

When compared with other non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound showed a favorable profile regarding both potency and selectivity against resistant strains of HIV . Such comparisons highlight the potential for this compound in developing new antiviral therapies.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-7-8-18(15(3)10-13)29-20-17(11-16(12-23)22(27)28-4)21(26)25-9-5-6-14(2)19(25)24-20/h5-11H,1-4H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKHKLYWMMEEOV-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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